molecular formula C28H27ClN2O2S B2546091 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1172734-93-8

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2546091
CAS No.: 1172734-93-8
M. Wt: 491.05
InChI Key: XBWGESQFPHNBHC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C28H27ClN2O2S and its molecular weight is 491.05. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Research on thiazole derivatives, which include compounds similar in structure to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide, has demonstrated promising antimicrobial and cytotoxic activities. Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have been investigated for their potential in combating bacterial and fungal infections. Some of these compounds have shown high antibacterial activity, and specific derivatives displayed anticandidal effects against strains such as C. parapsilosis and C. glabrata. Additionally, these compounds were tested for cytotoxic activity against various human leukemia cells and mouse embryonic fibroblast cells, revealing potential as anticancer agents due to their high cytotoxicity against specific cell lines (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Antinociceptive Activity

Another study focused on the synthesis of (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives, which are closely related to the compound . These derivatives were synthesized and evaluated for their antinociceptive activity, a measure of their effectiveness in reducing the sensation of pain. The study found that specific derivatives, notably 1‐[3‐(5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)‐propanoyl]‐4‐(4‐chlorophenyl)piperazine, exhibited significant antinociceptive properties compared to other synthesized compounds and even outperformed standard drugs in all tests conducted. This suggests potential applications in pain management and the development of new analgesic drugs (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).

Anticonvulsant Studies

Further research into N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, which share a similar structural framework, revealed promising results in anticonvulsant studies. These compounds were tested in mice against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models. The results showed that isomers of these propanamides were effective in both tests, with ortho and para isomers being more potent than phenytoin, a standard drug, in the MES test. This indicates their potential for use against generalized seizures, highlighting the importance of this class of compounds in developing new anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, it could interact with biological targets in the body to exert its effects .

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O2S/c1-19-14-15-24(29)27-26(19)30-28(34-27)31(18-22-13-8-16-33-22)25(32)17-23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,22-23H,8,13,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWGESQFPHNBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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